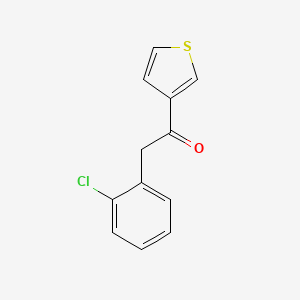

2-(2-Chlorophenyl)-1-(thiophen-3-yl)ethan-1-one

Descripción

2-(2-Chlorophenyl)-1-(thiophen-3-yl)ethan-1-one (CAS: 65854-92-4) is a ketone derivative featuring a 2-chlorophenyl group attached to a thiophen-3-yl moiety via an ethanone bridge. Its molecular formula is C₁₂H₉ClOS, with a molecular weight of 236.52 g/mol (calculated). Its structure combines aromatic (phenyl and thiophene) and electrophilic (ketone) components, making it a candidate for further derivatization in pharmaceutical or materials science research.

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-1-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClOS/c13-11-4-2-1-3-9(11)7-12(14)10-5-6-15-8-10/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIDOVGDKRPXHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CSC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(thiophen-3-yl)ethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with thiophene-3-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chlorophenyl)-1-(thiophen-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 2-(2-Chlorophenyl)-1-(thiophen-3-yl)ethan-1-one in scientific research are highlighted by its role in influencing ER stress pathways . The compound's potency is evaluated through its effective concentration 50 (EC50), which measures the dose required to achieve 50% of the maximum effect .

Evaluation of EC50:

- In experiments, mice B16F10 or human A375 cells are seeded in 96-well plates and treated with varying concentrations of the compound .

- The compound is dissolved in DMSO and diluted in cell culture medium .

- Cells are treated with tunicamycin (Tm) and, after 72 hours, an MTT assay is performed .

- Cell growth in vehicle control is calculated as 100%, and the compound's effect over tunicamycin treatment is calculated accordingly .

- EC50 values are determined using GraphPad Prism 7 software .

Arsenic-related studies

Studies have explored the health effects of arsenic exposure through diet, water, and environmental sources . Chronic exposure can lead to the generation of reactive oxygen species (ROS), oxidative stress, DNA damage, epigenetic DNA modification, genomic instability, inflammation, and immunomodulation, potentially initiating carcinogenesis .

Structural Information

This compound has the following structural and chemical identifiers :

- Molecular Formula:

- SMILES: C1=CC=C(C(=C1)CC(=O)C2=CSC=C2)Cl

- InChI: InChI=1S/C12H9ClOS/c13-11-4-2-1-3-9(11)7-12(14)10-5-6-15-8-10/h1-6,8H,7H2

- InChIKey: IPIDOVGDKRPXHG-UHFFFAOYSA-N

- Predicted Collision Cross Section:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 237.01355 | 149.7 |

| $$M+Na]+ | 258.99549 | 163.9 |

| $$M+NH4]+ | 254.04009 | 160.0 |

| $$M+K]+ | 274.96943 | 155.3 |

| $$M-H]- | 234.99899 | 154.3 |

| $$M+Na-2H]- | 256.98094 | 158.0 |

| $$M]+ | 236.00572 | 153.9 |

| $$M]- | 236.00682 | 153.9 |

Mecanismo De Acción

The mechanism of action of 2-(2-Chlorophenyl)-1-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Regioisomeric Variations in Chlorophenyl Substitution

Key Example : The JWH 203 regioisomer set () includes:

- 2-(2-Chlorophenyl)-1-(indol-3-yl)ethan-1-one

- 2-(3-Chlorophenyl)-1-(indol-3-yl)ethan-1-one

- 2-(4-Chlorophenyl)-1-(indol-3-yl)ethan-1-one

Findings :

- Mass Spectrometry: Substituent position (2-, 3-, or 4-Cl) significantly alters fragmentation patterns. For instance, the 144.0444 m/z ion (C₉H₆NO⁺) is common across isomers, but relative intensities vary, aiding differentiation .

Table 1: Comparison of JWH 203 Regioisomers

| Substituent Position | Key Ion (m/z) | Notable Fragmentation |

|---|---|---|

| 2-Chlorophenyl | 144.0444 | Higher intensity at 40 eV |

| 3-Chlorophenyl | 188.1434 | Dominant at 20 eV |

| 4-Chlorophenyl | 214.1226 | Stable across 20/40 eV |

Heterocyclic Ring Modifications

Thiophene vs. Furan vs. Thiolan

- Thiophen-3-yl (Base Compound): Aromatic sulfur contributes to electron-rich properties, enhancing stability and π-π interactions. Molecular weight: 236.52 g/mol .

- Thiolan-2-yl (Tetrahydrothiophene) (): Saturated ring increases flexibility and solubility (MW: 240.75 g/mol ), but reduces conjugation, altering UV-Vis absorption .

Table 2: Heterocyclic Variants

| Heterocycle | Molecular Weight (g/mol) | Key Property Change |

|---|---|---|

| Thiophen-3-yl | 236.52 | High aromaticity |

| 3-Methylfuran-2-yl | 234.68 | Reduced stability |

| Thiolan-2-yl | 240.75 | Increased solubility |

Substituent Effects on the Ethanone Moiety

-

- 1-(2-Chlorophenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1u) : The electron-withdrawing sulfanylidene group increases ketone electrophilicity, evidenced by downfield NMR shifts (e.g., δ 4.76 ppm for the methine proton) .

- Bromo Analog (1v) : Replacement of Cl with Br shifts NMR signals (δ 4.67 ppm) and increases molecular weight (257.59 g/mol vs. 236.52 for the base compound) .

Actividad Biológica

2-(2-Chlorophenyl)-1-(thiophen-3-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has the following structural formula:

This structure includes a chlorophenyl group and a thiophene moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, although the precise mechanisms remain under investigation. Notably, it has shown potential in modulating enzyme activities and receptor functions relevant to various diseases .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been studied for its anticancer properties, particularly in relation to chronic lymphocytic leukemia (CLL). In vitro studies revealed that it can induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent against malignancies .

Case Studies

- Antiproliferative Effects : A study evaluated the antiproliferative effects of several compounds similar to this compound in CLL cell lines. The results indicated that structural modifications could enhance biological activity, pointing to the importance of molecular design in developing effective anticancer agents .

- Mechanistic Insights : Another study explored the interaction of this compound with specific receptors involved in cancer progression. It was found that the compound could modulate receptor functions, leading to reduced cell viability in treated cell lines .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.